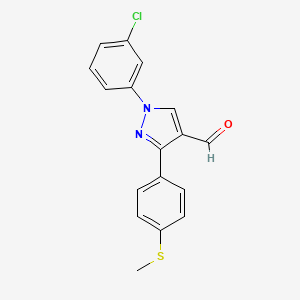

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618101-70-5) is a pyrazole-based heterocyclic compound with the molecular formula C₁₇H₁₃ClN₂OS and a molar mass of 328.82 g/mol . It features a 3-chlorophenyl group at position 1, a 4-(methylthio)phenyl group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring. Key physical properties include a predicted density of 1.28 g/cm³, boiling point of 523.2°C, and pKa of -3.35, indicating high stability under physiological conditions .

This compound serves as a critical precursor in synthesizing bioactive derivatives. For example, reactions with thiosemicarbazide yield triazolethione derivatives with significant anti-inflammatory activity (e.g., compound 159 in Scheme 42 of ) . Its derivatives also exhibit prostaglandin inhibition comparable to celecoxib at doses of 2.5–5 mg/kg, with low ulcerogenicity (ulcer indices: 2.10–4.27) .

Propriétés

Numéro CAS |

618101-70-5 |

|---|---|

Formule moléculaire |

C17H13ClN2OS |

Poids moléculaire |

328.8 g/mol |

Nom IUPAC |

1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H13ClN2OS/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3 |

Clé InChI |

DPBLBJRALIPQSA-UHFFFAOYSA-N |

SMILES canonique |

CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Hydrazone Intermediate Formation

The synthesis begins with the preparation of a hydrazone precursor via condensation of 3-chlorophenylhydrazine and 4-(methylthio)acetophenone. This step establishes the 1-(3-chlorophenyl) and 3-(4-(methylthio)phenyl) substituents on the pyrazole ring. The reaction proceeds in ethanol under reflux, yielding the hydrazone as a crystalline intermediate.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 3-Chlorophenylhydrazine | 1.0 mmol | Ethanol | Reflux | 6 h |

| 4-(Methylthio)acetophenone | 1.1 mmol | Ethanol | Reflux | 6 h |

Cyclization and Formylation via Vilsmeier-Haack Reagent

The hydrazone undergoes cyclization and simultaneous formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). This one-pot reaction forms the pyrazole ring and introduces the aldehyde group at position 4.

Procedure

-

POCl₃ (3.0 mmol) is added dropwise to ice-cold DMF (4 mL).

-

The hydrazone (1.0 mmol) is dissolved in DMF and added to the reagent.

-

The mixture is heated at 80°C for 4 hours, then quenched on crushed ice.

-

Neutralization with NaOH yields the crude product, purified via flash chromatography (ethyl acetate/petroleum ether).

Key Data

-

Yield : 60–70% (optimized)

-

¹H-NMR (CDCl₃) : δ 10.11 (s, 1H, CHO), 8.22 (s, 1H, pyrazole H), 7.79–7.83 (m, 4H, Ar-H), 7.27–7.54 (m, 3H, Ar-H).

-

¹³C-NMR (CDCl₃) : δ 182.4 (CHO), 153.8, 137.8, 135.0 (pyrazole carbons), 129.0–121.9 (aromatic carbons).

Palladium-Catalyzed Cross-Coupling as an Alternative Approach

Triflate Intermediate Synthesis

A 3-triflyloxy-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde intermediate is prepared by triflation of 3-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde using triflic anhydride (Tf₂O) and triethylamine (TEA) in dichloromethane.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 3-Hydroxy-pyrazole | 1.0 mmol | DCM | 0°C → rt | 1 h |

| Tf₂O | 1.2 mmol | DCM | 0°C → rt | 1 h |

| TEA | 2.5 mmol | DCM | 0°C → rt | 1 h |

Suzuki-Miyaura Coupling with 4-(Methylthio)phenylboronic Acid

The triflate undergoes Suzuki coupling with 4-(methylthio)phenylboronic acid to install the 3-(4-(methylthio)phenyl) group.

Procedure

-

Triflate (1.0 mmol), boronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (3.0 mmol) are mixed in dioxane/H₂O (4:1).

-

The reaction is heated at 100°C for 12 hours under argon.

-

Extraction with ethyl acetate and chromatography yields the coupled product.

Key Data

-

Yield : 75–85%

-

Catalyst : Pd(PPh₃)₄

-

Base : K₃PO₄

-

Side Products : <5% triflate reduction (suppressed by KBr additive).

Comparative Analysis of Methodologies

Efficiency and Scalability

Spectroscopic Validation

Both methods produce identical ¹H-NMR profiles, confirming the target structure. The aldehyde proton resonates at δ 10.11, while the pyrazole proton appears as a singlet at δ 8.22. Aromatic protons from the 3-(4-(methylthio)phenyl) group split into multiplets between δ 7.27–7.83.

Reaction Optimization Insights

Solvent and Temperature Effects

Analyse Des Réactions Chimiques

Chemical Reactions

The chemical reactivity of 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be categorized into several types of reactions:

Addition Reactions

-

Nucleophilic Addition : The aldehyde group (-CHO) can undergo nucleophilic addition with various nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines, respectively.

Reduction Reactions

-

Reduction with Sodium Borohydride : The aldehyde can be reduced to the corresponding alcohol using sodium borohydride under mild conditions, which can further lead to derivatives useful in medicinal chemistry.

Oxidation Reactions

-

Oxidation to Carboxylic Acids : The aldehyde can be oxidized using potassium permanganate or other oxidizing agents to yield carboxylic acids, which are important intermediates in organic synthesis .

Condensation Reactions

-

Reactions with Active Methylene Compounds : The compound can react with active methylene compounds such as malonic acid derivatives under basic conditions to form pyrazole derivatives with extended functionalities.

Friedel-Crafts Type Reactions

-

Hydroxyalkylation : This involves electrophilic aromatic substitution where the pyrazole ring can react with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride, leading to alkylated products.

Characterization Techniques

Characterization of this compound is performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and confirms the presence of functional groups.

-

Mass Spectrometry (MS) : Used for determining molecular weight and structural elucidation.

-

Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | δ 9.98 (CHO), δ 9.29 (pyrazolic CH), δ 7.x (Ar-H) |

| MS | m/z = [M+H]+ at appropriate molecular weight |

| IR | C=O stretch at ~1660 cm⁻¹ |

Applications De Recherche Scientifique

Medicinal Applications

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic applications, particularly in the following areas:

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit selective anti-proliferative effects on various human cancer cell lines. The compound has shown promise as an inhibitor of cellular proliferation, making it a candidate for further investigation in cancer therapy .

Anti-Inflammatory Properties

Similar compounds within the pyrazole family have been linked to anti-inflammatory effects, suggesting that this compound might also possess such properties. This opens avenues for its use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method has been effectively used to introduce aldehyde functionalities into pyrazole derivatives, enhancing their reactivity and potential applications in further synthetic pathways .

Case Study: Synthesis via Vilsmeier-Haack Reaction

In a documented case study, a similar pyrazole derivative was synthesized using the Vilsmeier reagent, demonstrating moderate yields and highlighting the effectiveness of this synthetic route for generating functionalized pyrazoles .

Applications in Agrochemicals

Beyond medicinal chemistry, this compound may also find utility in agrochemical formulations due to its potential biological activity against pests and diseases affecting crops. Pyrazole derivatives are known for their insecticidal properties, which could be leveraged in agricultural applications.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects through:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparaison Avec Des Composés Similaires

Key Insights :

Anti-inflammatory Activity

- The target compound’s derivatives (e.g., triazolethione 159 ) show COX-2 inhibition via prostaglandin suppression, comparable to celecoxib .

- In contrast, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () exhibit dual antioxidant and anti-inflammatory effects (IC₅₀: 8–12 μM for DPPH radical scavenging) but higher ulcerogenicity .

Antimicrobial Potential

- Aryloxy pyrazoles (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show analgesic and antimicrobial activity in preliminary studies .

Physicochemical and Structural Data

| Property | Target Compound | 4-Methoxy Analog | Trifluoromethyl Analog |

|---|---|---|---|

| Molecular Weight | 328.82 | 312.76 | 350.73 |

| LogP (Predicted) | 3.92 | 3.45 | 4.18 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| Rotatable Bonds | 4 | 4 | 5 |

Activité Biologique

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.82 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a methylthio group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with halogen substitutions (like chlorine) demonstrated enhanced activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival, such as Aurora-A kinase .

Case Study: Synergistic Effects with Doxorubicin

A notable study investigated the synergistic effects of pyrazole derivatives in combination with doxorubicin, a common chemotherapeutic agent. The combination treatment exhibited increased cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells, suggesting that these pyrazole compounds could enhance the efficacy of existing cancer therapies .

Anti-inflammatory and Antimicrobial Activities

Apart from anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory and antimicrobial activities. Research indicates that certain derivatives can inhibit inflammatory pathways and exhibit antibacterial effects against various pathogens. For example, studies have shown that pyrazole compounds can reduce pro-inflammatory cytokine production in vitro .

Table: Summary of Biological Activities

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups (like chlorine) enhances the compound's reactivity and interaction with biological targets. Studies have established that modifications in the substituents on the pyrazole ring can significantly alter its pharmacological profile, leading to improved potency and selectivity against specific cancer types .

Key Findings from SAR Studies

- Chlorine Substitution : Enhances anticancer activity by increasing binding affinity to target proteins.

- Methylthio Group : Contributes to improved solubility and bioavailability.

- Pyrazole Ring Modifications : Altering substituents can lead to varied biological activities, necessitating further research into optimal configurations for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation . For example:

- Claisen-Schmidt condensation involves reacting ketones with aldehydes under basic conditions (e.g., KOH/ethanol) to form α,β-unsaturated ketones, which are precursors to pyrazole carbaldehydes .

- Vilsmeier-Haack formylation uses POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to DMF) and temperature (60–80°C) improves yields to ~70–85% .

- Nucleophilic substitution with phenols (e.g., 4-(methylthio)phenol) in the presence of K₂CO₃ in DMF at 100°C can introduce aryloxy groups at the pyrazole C5 position .

Key Considerations:

- Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates.

- Excess POCl₃ in Vilsmeier-Haack reactions minimizes side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers purify intermediates during synthesis?

Methodological Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to isolate pyrazole intermediates.

- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation (purity >95%) .

- TLC Monitoring: Hexane:ethyl acetate (4:1) with UV visualization at 254 nm ensures stepwise purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole carbaldehydes?

Methodological Answer:

- Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry and CIF-check for data integrity. SHELXL’s TWIN/BASF commands refine twinned crystals, common in polar space groups like P2₁/c .

- Comparative Analysis: Overlay experimental and DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) to identify geometric discrepancies (bond angles ±2°) .

- Data Reproducibility: Replicate crystallization in different solvents (e.g., DCM vs. methanol) to assess polymorphism .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl at C3) direct electrophilic substitution to C4. DFT calculations (Mulliken charges) predict reactive sites .

- Steric Control: Bulky substituents (e.g., 4-methylthio) hinder reactivity at adjacent positions. MD simulations (AMBER) model steric clashes .

- Catalytic Tuning: Pd(OAc)₂/Xantphos catalyzes Suzuki couplings at C4 with aryl boronic acids, achieving >80% regioselectivity .

Q. How do substituents influence the compound’s electronic properties and bioactivity?

Methodological Answer:

- Spectroscopic Analysis:

- Biological Assay Design:

Q. What computational methods predict stability and degradation pathways?

Methodological Answer:

- DFT Thermodynamics: Calculate bond dissociation energies (BDEs) for C-Cl (~320 kJ/mol) and C-S (~260 kJ/mol) to prioritize labile bonds .

- HPLC-MS Degradation Profiling: Incubate in PBS (pH 7.4, 37°C) for 48h; major degradation products include sulfoxide derivatives (RT = 12.3 min) .

- QSPR Models: Relate logP (2.8) and polar surface area (75 Ų) to aqueous solubility (0.12 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.